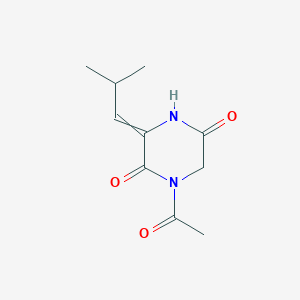
2,3-Dibromo-2-methylpropanoyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-2-methylpropanoyl isocyanate is an organic compound with the molecular formula C₅H₅Br₂NO₂. This compound is characterized by the presence of both bromine and isocyanate functional groups, making it a versatile reagent in organic synthesis. It is primarily used in the preparation of various chemical intermediates and has applications in multiple scientific fields.
Méthodes De Préparation
The synthesis of 2,3-Dibromo-2-methylpropanoyl isocyanate typically involves the reaction of 2,3-dibromo-2-methylpropanoic acid with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .
Analyse Des Réactions Chimiques
2,3-Dibromo-2-methylpropanoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding amides or esters.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as water or alcohols, to form carbamates or ureas.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, it can be used as a reagent in such processes.
Common reagents used in these reactions include triphenylphosphine, acetonitrile, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3-Dibromo-2-methylpropanoyl isocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is used in the development of diagnostic agents and therapeutic compounds.
Industry: The compound is utilized in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-2-methylpropanoyl isocyanate involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the cross-linking of polymers and the modification of biomolecules .
Comparaison Avec Des Composés Similaires
2,3-Dibromo-2-methylpropanoyl isocyanate can be compared with other isocyanates and brominated compounds:
Methyl isocyanate: Unlike this compound, methyl isocyanate is a simpler molecule with a single isocyanate group and no bromine atoms. It is highly reactive and used in the production of pesticides.
Hexamethylene diisocyanate: This compound contains two isocyanate groups and is used in the production of polyurethane foams and coatings. It lacks the bromine atoms present in this compound.
2,3-Dibromopropionic acid: This compound contains bromine atoms but lacks the isocyanate group.
The uniqueness of this compound lies in its combination of bromine and isocyanate functional groups, which provides a distinct reactivity profile and a wide range of applications.
Propriétés
Numéro CAS |
57322-90-4 |
|---|---|
Formule moléculaire |
C5H5Br2NO2 |
Poids moléculaire |
270.91 g/mol |
Nom IUPAC |
2,3-dibromo-2-methylpropanoyl isocyanate |
InChI |
InChI=1S/C5H5Br2NO2/c1-5(7,2-6)4(10)8-3-9/h2H2,1H3 |
Clé InChI |
FVKLKZRVTRJPLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)(C(=O)N=C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


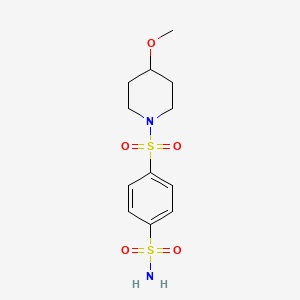

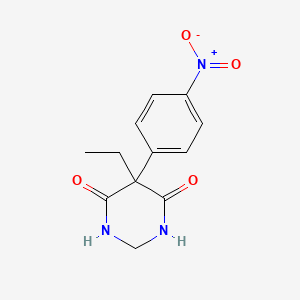
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
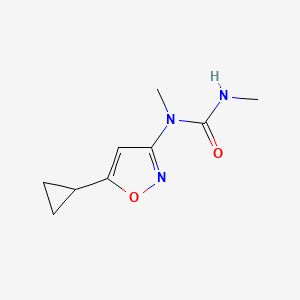

![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)
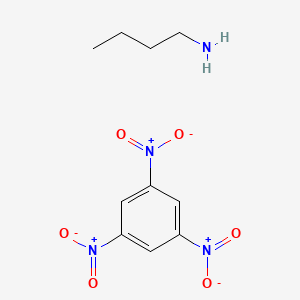
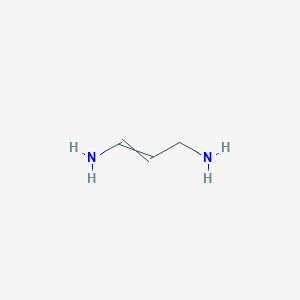
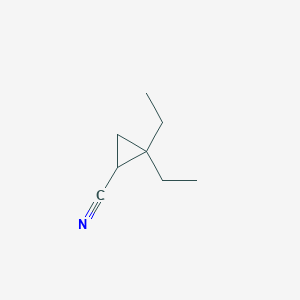
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)
![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)
